Crystal structure of 4,4'-Difluoro-2,2'-bipyridine
Crystal structure of 4,4'-Difluoro-2,2'-bipyridine
An In-depth Technical Guide to the Crystal Structure of 4,4'-Difluoro-2,2'-bipyridine
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 4,4'-Difluoro-2,2'-bipyridine. As of the latest literature review, a definitive single-crystal X-ray diffraction study for this specific compound has not been publicly disseminated. Consequently, this document pioneers a predictive analysis grounded in established crystallographic data of structurally analogous bipyridine derivatives. We project the molecular geometry, explore the anticipated intermolecular interactions that govern crystal packing, and discuss the causal effects of fluorine substitution. To empower the scientific community, this guide furnishes a detailed, field-proven experimental workflow for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis required to elucidate the definitive structure. This document is intended to serve as a foundational resource for researchers in crystallography, medicinal chemistry, and materials science, providing both a robust predictive model and a practical guide for experimental validation.
Introduction: The Significance of a Fluorinated Bipyridine Scaffold
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry and materials science, renowned for its chelating properties and the rich photophysical behavior of its metal complexes. The strategic introduction of fluorine atoms onto this scaffold, as in 4,4'-Difluoro-2,2'-bipyridine, is a well-established method in medicinal chemistry and materials design to modulate key physicochemical properties. Fluorine's high electronegativity and minimal steric footprint can profoundly influence molecular conformation, electronic structure, metabolic stability, and non-covalent interactions.[1]
Understanding the precise three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount. It dictates bulk properties such as solubility and stability and provides fundamental insights into the intermolecular forces at play. For 4,4'-Difluoro-2,2'-bipyridine, knowledge of its crystal structure is critical for:
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Rational Drug Design: Understanding solid-state conformation and potential packing motifs (polymorphs) is crucial for developing pharmaceutical cocrystals and optimizing drug delivery systems.
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Materials Science: The design of novel ligands for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and catalysis is heavily dependent on controlling the electronic properties and packing of the molecular components.[2]
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Supramolecular Chemistry: The fluorine atoms can act as hydrogen bond acceptors or engage in other non-covalent interactions, guiding the self-assembly of complex supramolecular architectures.
Despite its commercial availability and clear scientific interest[3][4][5][6], a published crystal structure for 4,4'-Difluoro-2,2'-bipyridine remains elusive. This guide bridges that gap by synthesizing data from closely related analogues to construct a predictive model.
Predictive Structural Analysis: Extrapolation from Analogous Structures
Our predictive analysis leverages high-quality crystallographic data from 4,4'-dimethoxy-2,2'-bipyridine and the parent 4,4'-bipyridine. The 4,4'-substitution pattern provides a direct and reliable basis for comparison.
Predicted Molecular Geometry
The core geometry of 2,2'-bipyridine is defined by the dihedral angle between its two pyridine rings. In the solid state, this angle is a balance between steric hindrance (favoring a twisted conformation) and crystal packing forces (which may favor planarity). In 4,4'-dimethoxy-2,2'-bipyridine, this dihedral angle is a mere 5.8(1)°, indicating a nearly coplanar arrangement.[2] This planarity is often stabilized by intermolecular interactions within the crystal lattice.
For 4,4'-Difluoro-2,2'-bipyridine, we predict a similarly near-planar conformation. The fluorine atom is isosteric with a hydrogen atom, imposing minimal additional steric bulk compared to the methoxy group. The bond lengths and angles within the pyridine rings are expected to be consistent with those observed in other substituted bipyridines.[2]
Diagram 1: Predicted Molecular Structure of 4,4'-Difluoro-2,2'-bipyridine
Caption: Predicted molecular structure of 4,4'-Difluoro-2,2'-bipyridine.
Anticipated Intermolecular Interactions & Crystal Packing
The crystal packing will be dominated by a network of weak intermolecular interactions. Based on analogues, we can anticipate the following key interactions:
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C—H···N Hydrogen Bonds: As seen in related bipyridine structures, interactions between aromatic C-H donors and the lone pair of the pyridine nitrogen atoms are highly probable.[2][3] These interactions often link molecules into chains or sheets.
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π–π Stacking: The near-planar aromatic rings are expected to facilitate π–π stacking. In 4,4'-dimethoxy-2,2'-bipyridine, an overlapped arrangement of parallel pyridine rings is observed with a centroid-centroid distance of 3.6655(15) Å.[2] A similar arrangement is predicted for the title compound.
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C—H···F Interactions: The introduction of fluorine creates the potential for weak C—H···F hydrogen bonds. These directional interactions, though weaker than conventional hydrogen bonds, can significantly influence crystal packing and are a common feature in the crystal engineering of fluorinated organic molecules.
Diagram 2: Predicted Intermolecular Interactions
Caption: Key intermolecular interactions predicted in the crystal lattice.
Comparative Crystallographic Data
To provide a quantitative basis for our predictions, the following table summarizes key crystallographic parameters from relevant analogues.
| Parameter | 4,4'-dimethoxy-2,2'-bipyridine | 4,4'-bipyridine (single crystal)[3] | 4,4'-Difluoro-2,2'-bipyridine (Predicted) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P2₁ | Pnna | P2₁/c or similar centrosymmetric group |
| Dihedral Angle | 5.8 (1)° | Planar (within crystal) | ~0-10° (Near-planar) |
| Key Interactions | C-H···N, C-H···π, π-π stacking | C-H···N, π-π stacking | C-H···N, C-H···F, π-π stacking |
| Centroid-Centroid | 3.6655 (15) Å | Not specified | ~3.5 - 3.8 Å |
Experimental Workflow for Definitive Structure Elucidation
The following section provides a robust, step-by-step methodology for researchers to determine the crystal structure of 4,4'-Difluoro-2,2'-bipyridine experimentally.
Diagram 3: Experimental Workflow
Caption: Workflow for the determination of the crystal structure.
Synthesis and Purification
While commercially available, synthesis may be required for specific purity grades or isotopic labeling. A common route is the palladium-catalyzed Suzuki or Stille coupling of a suitable 2-halopyridine precursor.
Protocol: Purification
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Rationale: Achieving high purity (>99%) is critical for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
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Procedure:
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Dissolve the crude 4,4'-Difluoro-2,2'-bipyridine in a minimum amount of a hot solvent (e.g., ethanol, acetone, or toluene).
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Filter the hot solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator to promote the formation of well-ordered crystals.
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Collect the purified solid by vacuum filtration and wash with a small amount of cold solvent.
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Dry the product under vacuum. Verify purity using ¹H NMR and Mass Spectrometry.
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Single Crystal Growth
Protocol: Slow Evaporation
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Rationale: This is the simplest crystallization method. The gradual increase in solute concentration as the solvent evaporates allows for slow, ordered growth of crystals.
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Procedure:
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Prepare a saturated solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial.
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Loosely cap the vial or cover it with parafilm perforated with a few small holes.
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Place the vial in a vibration-free environment at a constant temperature.
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Monitor the vial over several days to weeks for the formation of single crystals suitable for diffraction (typically >0.1 mm in all dimensions).
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Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Protocol: Data Collection and Structure Refinement
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Rationale: SC-XRD is the definitive method for determining the atomic arrangement in a crystalline solid.
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Procedure:
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Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a cryoloop.
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Data Collection:
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Center the crystal on a diffractometer (e.g., Bruker APEXII CCD) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
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Cool the crystal to a low temperature (e.g., 100 K or 173 K) using a nitrogen stream to minimize thermal motion and potential radiation damage.
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Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
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Data Processing:
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Integrate the raw diffraction data to determine the intensities of the Bragg reflections.
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Apply corrections for absorption effects (e.g., using a multi-scan method).
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Determine the unit cell parameters and space group.
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Structure Solution and Refinement:
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
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Validation:
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Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
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Generate a Crystallographic Information File (CIF), the standard format for reporting crystal structure data.
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Potential Applications in Drug Development and Materials Science
The predicted structural features of 4,4'-Difluoro-2,2'-bipyridine suggest several avenues for its application:
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Coordination Chemistry: The electron-withdrawing nature of the fluorine atoms will lower the energy of the ligand's π* orbitals. This can be exploited to tune the photophysical and electrochemical properties of its metal complexes, making it a promising ligand for phosphorescent materials in OLEDs.
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Pharmaceutical Co-crystals: The presence of both hydrogen bond accepting (N, F) and donating (C-H) sites makes it an excellent candidate for forming co-crystals with active pharmaceutical ingredients (APIs). This strategy can be used to improve the solubility, stability, and bioavailability of drugs.
Conclusion
This technical guide has presented a detailed, predictive analysis of the crystal structure of 4,4'-Difluoro-2,2'-bipyridine, a molecule of significant interest in applied chemistry. While awaiting definitive experimental determination, our model, based on robust data from structural analogues, predicts a near-planar molecular conformation with a crystal packing dominated by C-H···N, C-H···F, and π-π stacking interactions. The provided experimental workflows offer a clear and actionable path for researchers to elucidate the definitive structure, a crucial step toward the rational design of new functional materials and pharmaceutical formulations based on this versatile fluorinated scaffold.
References
- Investigation of supramolecular interaction in 4, 4'-bipyridine crystal by hydrostatic pressure spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications.
- 4,4'-Difluoro-2,2'-bipyridine | 1189458-67-0. Sigma-Aldrich.
- 4,4'-Difluoro-2,2'-bipyridine | C10H6F2N2 | CID 55265366. PubChem.
- 1189458-67-0 | 4,4'-Difluoro-2,2'-bipyridine. ChemScene.
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4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. Dalton Transactions. Available at: [Link]
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Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. ResearchGate. Available at: [Link]
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Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. National Center for Biotechnology Information. Available at: [Link]
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Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. MDPI. Available at: [Link]
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